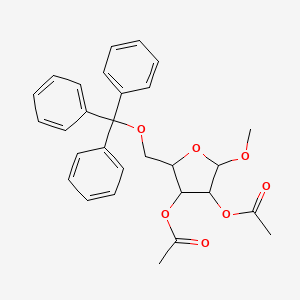
(2,6-Dichlorophenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dichlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12Cl2Si. It is characterized by the presence of a trimethylsilyl group attached to a 2,6-dichlorophenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,6-Dichlorophenyl)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dichlorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups, respectively.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the phenyl ring, although this is less common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield (2,6-dimethoxyphenyl)trimethylsilane .
Wissenschaftliche Forschungsanwendungen
(2,6-Dichlorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: Research into potential pharmaceutical applications, although specific uses are still under investigation.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2,6-Dichlorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
(2,6-Dibromophenyl)trimethylsilane: Similar in structure but with bromine atoms instead of chlorine.
Uniqueness
(2,6-Dichlorophenyl)trimethylsilane is unique due to the presence of two chlorine atoms on the phenyl ring, which influence its reactivity and stability. This makes it a valuable compound in synthetic chemistry for creating complex molecules with specific properties .
Eigenschaften
CAS-Nummer |
20082-66-0 |
|---|---|
Molekularformel |
C9H12Cl2Si |
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
(2,6-dichlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 |
InChI-Schlüssel |
IDQZIBONBKMSJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




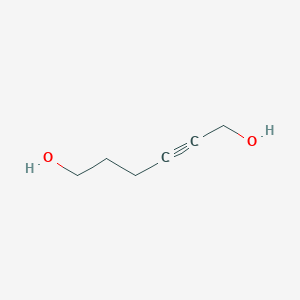
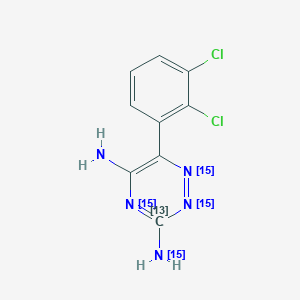
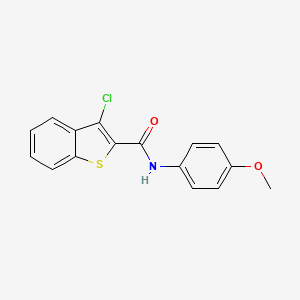
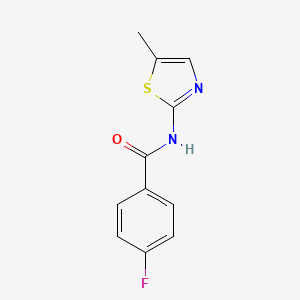
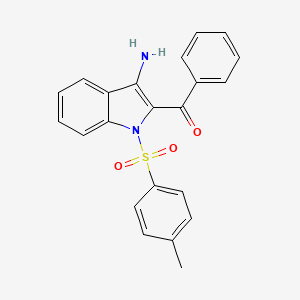



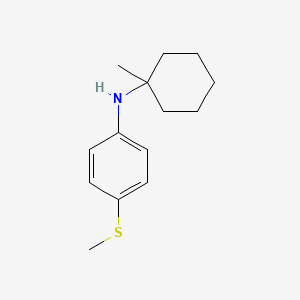
![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)

